molecular formula C18H17Cl2N3S B2491733 2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole CAS No. 478076-97-0

2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole

Cat. No.: B2491733
CAS No.: 478076-97-0
M. Wt: 378.32
InChI Key: UBGFKIBNNWUYCR-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole is a useful research compound. Its molecular formula is C18H17Cl2N3S and its molecular weight is 378.32. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Anti-HIV Activity

  • Synthesis and In Vitro Antiproliferative Activity : A series of derivatives including 2-Piperazino-1,3-benzo[d]thiazoles were synthesized and evaluated for their antiproliferative activity against various human tumor-derived cell lines. Some derivatives exhibited significant effects on specific leukemia cell lines, indicating their potential as cancer therapeutic agents. However, they showed no activity against HIV-1 and HIV-2 (Al-Soud et al., 2010).

Antimicrobial Activity

  • Antimycobacterial Activity : Certain fluorinated benzothiazolo imidazole compounds, which are structurally related to 2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole, demonstrated promising antimicrobial properties (Sathe et al., 2011).
  • Synthesis and Antimicrobial Studies : Novel pyridine derivatives synthesized from similar compounds showed considerable antibacterial activity against various strains (Patel et al., 2009).

Anti-acetylcholinesterase Activity

  • Inhibition of Acetylcholinesterase : Some benzothiazole derivatives with piperazine moieties were synthesized and evaluated for their ability to inhibit acetylcholinesterase, showing potential as anticholinesterase agents (Mohsen et al., 2014).

Anticancer Activity

  • Novel Derivatives for Anticancer Screening : A variety of benzothiazole-piperazine derivatives were synthesized and assessed for their antiproliferative inhibition potency against human cancer cell lines. Some showed moderate to potent activity, suggesting potential use in cancer therapy (Aouad et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, 1-(2,4-Dichlorobenzyl)piperazine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3S/c19-14-6-5-13(11-15(14)20)12-22-7-9-23(10-8-22)18-21-16-3-1-2-4-17(16)24-18/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGFKIBNNWUYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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